molecular formula C19H22BrNO3 B14567383 5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide CAS No. 61630-18-0

5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide

Cat. No.: B14567383
CAS No.: 61630-18-0
M. Wt: 392.3 g/mol
InChI Key: VRKCVPSSDNIEOG-UHFFFAOYSA-N
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Description

5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide is a complex organic compound that features a bromine atom, a hydroxypropyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while substitution of the bromine atom can yield various substituted benzamides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-{2-[4-(3-hydroxypropyl)phenyl]ethyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl group and methoxybenzamide moiety differentiate it from other similar compounds, potentially leading to unique applications and effects .

Properties

CAS No.

61630-18-0

Molecular Formula

C19H22BrNO3

Molecular Weight

392.3 g/mol

IUPAC Name

5-bromo-N-[2-[4-(3-hydroxypropyl)phenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C19H22BrNO3/c1-24-18-9-8-16(20)13-17(18)19(23)21-11-10-15-6-4-14(5-7-15)3-2-12-22/h4-9,13,22H,2-3,10-12H2,1H3,(H,21,23)

InChI Key

VRKCVPSSDNIEOG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NCCC2=CC=C(C=C2)CCCO

Origin of Product

United States

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